N-(1H-indazol-4-yl)thiophene-2-sulfonamide
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Overview
Description
N-(1H-indazol-4-yl)thiophene-2-sulfonamide is a heterocyclic compound that combines the structural motifs of indazole and thiophene. Indazole is known for its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Thiophene, on the other hand, is a sulfur-containing five-membered ring that is often found in various pharmaceuticals and organic materials . The combination of these two moieties in this compound makes it a compound of interest for various scientific research applications.
Mechanism of Action
Target of Action
Compounds with an indazole moiety have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk .
Mode of Action
It can be inferred from related compounds that it may interact with its targets (chk1, chk2, and h-sgk kinases) to inhibit, regulate, or modulate their activity .
Pharmacokinetics
It is known that the compound is a solid , which could impact its bioavailability.
Result of Action
Based on the known targets of this compound, it can be inferred that it may have a role in the treatment of diseases such as cancer .
Action Environment
It is known that the compound is a solid , which could suggest that it is stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This can be followed by the reaction of the indazole with thiophene-2-sulfonyl chloride under basic conditions to introduce the thiophenesulfonamide group .
Industrial Production Methods
Industrial production methods for N-(1H-indazol-4-yl)thiophene-2-sulfonamide would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis platforms to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-4-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-(1H-indazol-4-yl)thiophene-2-sulfonamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
N-(1H-indazol-4-yl)thiophene-2-sulfonamide can be compared with other similar compounds, such as:
4-(1H-indazol-4-yl)phenylamino derivatives: These compounds also contain the indazole moiety and have been shown to exhibit potent inhibitory activities toward kinase insert domain receptor (KDR).
3-amino-1H-indazol-4-yl derivatives: These compounds have been investigated for their potential as anticancer agents.
The uniqueness of this compound lies in its combination of the indazole and thiophene moieties, which can confer unique biological activities and chemical reactivity .
Properties
IUPAC Name |
N-(1H-indazol-4-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S2/c15-18(16,11-5-2-6-17-11)14-10-4-1-3-9-8(10)7-12-13-9/h1-7,14H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMZJKFDVCADOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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